3-(Acetylthio)-2-methylpropanoic acid 3-(Acetylthio)-2-methylpropanoic acid 3-Acetylthio-2-methylpropionic acid is a key intermediate for Captopril and other hypertension drugs.
Brand Name: Vulcanchem
CAS No.: 33325-40-5
VCID: VC21337215
InChI: InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)
SMILES: CC(CSC(=O)C)C(=O)O
Molecular Formula: C6H10O3S
Molecular Weight: 162.21 g/mol

3-(Acetylthio)-2-methylpropanoic acid

CAS No.: 33325-40-5

VCID: VC21337215

Molecular Formula: C6H10O3S

Molecular Weight: 162.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-(Acetylthio)-2-methylpropanoic acid - 33325-40-5

Description

3-(Acetylthio)-2-methylpropanoic acid is a sulfur-containing organic compound with significant applications in chemical synthesis and pharmaceutical research. Its molecular formula is C₆H₁₀O₃S, and it has a molecular weight of approximately 162.20 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including captopril, an angiotensin-converting enzyme (ACE) inhibitor used in treating hypertension .

Synthesis Methods

The synthesis of 3-(Acetylthio)-2-methylpropanoic acid typically involves the acetylation of 3-mercapto-2-methylpropionic acid using acetic anhydride in the presence of a base such as pyridine or triethylamine. This method allows for the production of high-purity products suitable for research applications.

On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Advanced purification techniques, such as recrystallization or chromatography, are used to ensure the quality of the final product.

Chemical Reactions and Applications

3-(Acetylthio)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions make it a versatile intermediate in organic synthesis:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

  • Substitution: The acetyl group can be substituted with other acyl or alkyl groups using appropriate reagents.

These reactions highlight the compound's utility in synthesizing complex organic molecules and pharmaceuticals.

Biological and Pharmacological Applications

The biological and pharmacological applications of 3-(Acetylthio)-2-methylpropanoic acid are significant:

  • Antioxidant Activity: The thiol group exhibits antioxidant properties by scavenging free radicals, which is crucial for cellular protection against oxidative stress.

  • Enzyme Inhibition: It has been studied for its potential to inhibit angiotensin-converting enzyme (ACE), making it relevant in cardiovascular health research.

  • Therapeutic Potential: Investigations into its pharmacological properties reveal potential applications in treating conditions such as hypertension and cancer.

Industrial and Research Applications

In addition to its role in pharmaceutical synthesis, 3-(Acetylthio)-2-methylpropanoic acid is employed in manufacturing specialty chemicals due to its unique chemical properties. It serves as a building block for organic synthesis and is used in research focused on amino acid metabolism and enzyme mechanisms.

Safety and Handling

Safety data sheets for 3-(Acetylthio)-2-methylpropanoic acid provide guidelines for handling and emergency response. It is recommended for industrial and scientific research uses, with precautions taken to avoid inhalation, skin contact, and eye exposure . In case of exposure, immediate medical attention is advised.

CAS No. 33325-40-5
Product Name 3-(Acetylthio)-2-methylpropanoic acid
Molecular Formula C6H10O3S
Molecular Weight 162.21 g/mol
IUPAC Name 3-acetylsulfanyl-2-methylpropanoic acid
Standard InChI InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)
Standard InChIKey VFVHNRJEYQGRGE-UHFFFAOYSA-N
SMILES CC(CSC(=O)C)C(=O)O
Canonical SMILES CC(CSC(=O)C)C(=O)O
Appearance White to Off-White Solid
Melting Point 39-42°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3-(Acetylthio)-2-methylpropanoic Acid; 3-Mercapto-2-methylpropionic Acid Acetate (RS)-3-Acetylthio-2-methylpropionic Acid; (±)-3-Acetylthio-2-methylpropionic Acid; 2-(Acetylthiomethyl)propanoic Acid; 3-(Acetylthio)-2-methylpropanoic Acid; 3-Acetylsulfanyl
PubChem Compound 118073
Last Modified Aug 15 2023

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